6-Heptyn-2-ol
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Overview
Description
6-Heptyn-2-ol is an organic compound with the molecular formula C7H12O It is an alkyne alcohol, characterized by the presence of both a hydroxyl group (-OH) and a triple bond between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Heptyn-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-hexyne with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound. Another method involves the hydroboration-oxidation of 1-hexyne, where the alkyne is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alkenes
Substitution: Chlorinated compounds
Scientific Research Applications
6-Heptyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 6-Heptyn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the triple bond can participate in addition reactions. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways. Specific molecular targets and pathways are still under investigation, but its unique structure allows it to engage in diverse chemical and biological processes.
Comparison with Similar Compounds
6-Heptyn-1-ol: Similar structure but with the hydroxyl group at a different position.
5-Heptyn-2-ol: Another positional isomer with the triple bond and hydroxyl group at different locations.
6-Methyl-5-hepten-2-ol: A related compound with a double bond and a methyl group.
Uniqueness: 6-Heptyn-2-ol is unique due to its specific positioning of the hydroxyl group and the triple bond, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
hept-6-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVYQHRAOICJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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